molecular formula C13H8F2N2O B8396477 1-(2,4-Difluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-(2,4-Difluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B8396477
M. Wt: 246.21 g/mol
InChI Key: DOFMNCSOBAPPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C13H8F2N2O and its molecular weight is 246.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8F2N2O

Molecular Weight

246.21 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-6-methyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C13H8F2N2O/c1-8-2-3-9(7-16)13(18)17(8)12-5-4-10(14)6-11(12)15/h2-6H,1H3

InChI Key

DOFMNCSOBAPPIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)N1C2=C(C=C(C=C2)F)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-cyano-N-(2,4-difluorophenyl)acetamide (5.5 g, 28 mmol) and (3E)-4-methoxybut-3-en-2-one (3.65 g, 36.5 mmol) in dimethyleneglycol monomethylether (50 mL) was added 1,4-diazabicyclo[2.2.2]octane (3.14 g, 28 mmol), and the mixture was stirred at 120° C. for 12 hr. The reaction mixture was diluted with 2N hydrochloric acid, tetrahydrofuran and ethyl acetate, and extracted 3 times with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and filtered. The solvent was evaporated under reduced pressure. The obtained residue was washed with ethyl acetate to give a slightly yellow solid. The slightly yellow solid was suspended in tetrahydrofuran at 80° C., and the suspension was stirred for 30 min. The suspension was filtrated, and the obtained solid was washed with tetrahydrofuran to give the title compound (650 mg, 9.4%) as a white solid.
Quantity
5.5 g
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reactant
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3.65 g
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3.14 g
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50 mL
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solvent
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Yield
9.4%

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